molecular formula C10H7ClO2S B1587050 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 50451-84-8

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1587050
CAS No.: 50451-84-8
M. Wt: 226.68 g/mol
InChI Key: KEYCXZNZFABITO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a benzothiophene core with a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available 3-methylbenzothiophene.

  • Halogenation: Chlorination of the benzothiophene core at the 5-position using chlorine gas or a suitable chlorinating agent such as N-chlorosuccinimide (NCS) under controlled conditions.

  • Carboxylation: Introduction of the carboxylic acid group at the 2-position through oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the compound, such as converting the carboxylic acid group to its derivatives (e.g., esters, amides).

  • Reduction: Reduction reactions can reduce the chlorine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace the chlorine atom with other groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Chloro-substituted benzothiophenes with reduced functional groups.

  • Substitution Products: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as treating infections and cancer.

Industry: In the chemical industry, it serves as an intermediate for the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • 3-Methylbenzothiophene: Lacks the chlorine and carboxylic acid groups.

  • 5-Chlorobenzothiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.

  • 2-Methylbenzothiophene-5-carboxylic acid: Different positions of the methyl and carboxylic acid groups.

Uniqueness: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group in its structure, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYCXZNZFABITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383260
Record name 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50451-84-8
Record name 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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